REACTION_CXSMILES
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[CH3:1][O:2][CH:3]([O:6][CH3:7])[CH2:4][NH2:5].[O-]S([O-])(=O)=O.[Mg+2].[CH:14](=O)[C:15]1[CH:24]=[CH:23][C:20]([O:21][CH3:22])=[C:17]([O:18][CH3:19])[CH:16]=1>C(Cl)(Cl)Cl>[CH3:19][O:18][C:17]1[CH:16]=[C:15]([CH:24]=[CH:23][C:20]=1[O:21][CH3:22])[CH:14]=[N:5][CH2:4][CH:3]([O:6][CH3:7])[O:2][CH3:1] |f:1.2|
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Name
|
|
Quantity
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11 mL
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Type
|
reactant
|
Smiles
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COC(CN)OC
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)[O-].[Mg+2]
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Name
|
|
Quantity
|
9.22 g
|
Type
|
reactant
|
Smiles
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C(C1=CC(OC)=C(OC)C=C1)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the mixture was stirred at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
After 24 h the MgSO4 was filtered out
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Duration
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24 h
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Type
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WASH
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Details
|
the filtrate was washed with water (200 mL), brine (200 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=NCC(OC)OC)C=CC1OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |